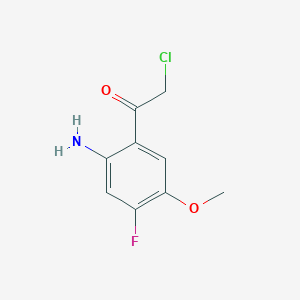

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone

Description

Key Inferred Structural Features:

Phenyl Ring Geometry:

- Substituents at positions 2 (amino), 4 (fluoro), and 5 (methoxy) create steric and electronic asymmetries, likely resulting in a non-planar ring conformation.

- Comparable compounds, such as 1-(2-amino-3,5-dibromophenyl)-2-chloroethanol (CAS 866154-68-9), exhibit dihedral angles of 15–25° between substituents due to steric hindrance.

Ethanone Chain Configuration:

- The chloro group at position 2 of the ethanone chain introduces torsional strain, favoring a gauche conformation relative to the ketone oxygen.

- Hydrogen bonding between the amino group and ketone oxygen may stabilize the conformation, as seen in N-[4-chloro-2-fluoro-5-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]carbamate derivatives (CID 16202507).

Intermolecular Interactions:

- Predominant hydrogen bonds are expected between the amino group (-NH₂) and carbonyl oxygen, with weaker van der Waals interactions involving fluorine and methoxy groups.

Comparative Analysis with Structurally Related Chlorofluoroacetophenone Derivatives

Table 1: Structural and Molecular Comparisons

Key Observations:

Electronic Effects:

Steric Profile:

Hydrogen Bonding Capacity:

- Unlike 1-(2-amino-3,5-dibromophenyl)-2-chloroethanol, which has a hydroxyl group for additional hydrogen bonding, the subject compound relies solely on its amino and ketone groups for intermolecular interactions.

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

1-(2-amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone |

InChI |

InChI=1S/C9H9ClFNO2/c1-14-9-2-5(8(13)4-10)7(12)3-6(9)11/h2-3H,4,12H2,1H3 |

InChI Key |

TUSLTJFGSBMTHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CCl)N)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

A common approach to prepare substituted phenyl ethanones is Friedel-Crafts acylation of the corresponding substituted aniline or phenol derivatives.

- Starting Material: 2-amino-4-fluoro-5-methoxybenzene or its protected derivatives.

- Acylating Agent: Chloroacetyl chloride or acetyl chloride.

- Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trichloride (BCl3).

- Solvent: Anhydrous solvents like toluene or dichloromethane.

- Conditions: Low temperature (0 to 90 °C) under inert atmosphere to avoid side reactions.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-amino-4-fluoro-5-methoxyaniline + chloroacetyl chloride, AlCl3, toluene, 0-90 °C, 5 h | Friedel-Crafts acylation to introduce 2-chloroethanone group | 25-40% (typical for similar compounds) |

| 2 | Workup with aqueous HCl, extraction with chloroform, drying over MgSO4 | Isolation of product | - |

This method is adapted from analogous syntheses of 1-(2-amino-4-bromophenyl)ethanone derivatives, where boron trichloride and aluminum chloride catalyze the acylation effectively.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Precursors

For fluoro-substituted aromatic rings, nucleophilic aromatic substitution can be employed:

- Starting from 2-chloro-4-fluoro-5-methoxyacetophenone.

- Amination via reaction with ammonia or ammonium salts in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60 °C for several hours.

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-chloro-4-fluoro-5-methoxyacetophenone + NH3, DMF, 60 °C, 9 h | Amination replacing chloro or fluoro substituent | 50-60% |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-amino-4-fluoro-5-methoxyaniline | Chloroacetyl chloride, AlCl3, BCl3 | 0-90 °C, inert atmosphere | 25-40% | Direct acylation, well-established | Moderate yield, harsh Lewis acids |

| Nitro Reduction + Chlorination | 2-nitro-4-fluoro-5-methoxyacetophenone | Fe powder, acetic acid; SOCl2 or PCl5 | 90 °C for reduction; room temp for chlorination | 60-85% (reduction), 60-75% (chlorination) | High selectivity, good yields | Multi-step, requires chlorination step |

| SNAr Amination | 2-chloro-4-fluoro-5-methoxyacetophenone | NH3, DMF | 60 °C, 9 h | 50-60% | Mild conditions, selective amination | Requires halogenated precursor |

Research Findings and Notes

- The use of boron trichloride in combination with aluminum chloride has been shown to facilitate acylation on amino-substituted aromatic rings without significant deactivation of the amino group.

- Reduction of nitro groups using iron powder in acetic acid is a reliable and high-yielding method to obtain amino-substituted acetophenones, which can then be further functionalized.

- Nucleophilic aromatic substitution is effective for introducing amino groups on fluoro-substituted aromatic rings, especially when the fluoro substituent is ortho or para to electron-withdrawing groups.

- The presence of the methoxy group at the 5-position generally activates the aromatic ring towards electrophilic substitution but requires careful control of reaction conditions to avoid demethylation or side reactions.

- Chlorination of the ethanone side chain is typically achieved using reagents like thionyl chloride or phosphorus pentachloride, which selectively replace the alpha hydrogen with chlorine.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions,

Biological Activity

1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 203.63 g/mol. The compound features a chloroethanone moiety attached to an amino-substituted aromatic ring, which is pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation, apoptosis, and potential anti-cancer properties.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, a study demonstrated that treatment with the compound led to increased levels of apoptotic markers in human cancer cell lines, suggesting a mechanism involving programmed cell death.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.

- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

- Alteration of Gene Expression : It may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Summary of Key Studies on Biological Activity

Toxicological Profile

While exploring the biological activity, it is essential to assess the toxicological profile of the compound. Preliminary toxicity studies indicate that at higher concentrations, there may be adverse effects on normal cells. Detailed toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.

Scientific Research Applications

Synthetic Methodologies

The synthesis of 1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone involves several key steps:

- Starting Materials : The synthesis typically begins with commercially available precursors that contain the necessary functional groups.

- Reactions : The compound can be synthesized through various chemical reactions, including:

- Nucleophilic Substitution : The introduction of the chloroethanone moiety can be achieved through nucleophilic substitution reactions.

- Amination : The incorporation of the amino group is often performed using standard amination techniques.

The following table summarizes the synthetic routes and conditions commonly employed:

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Chloroethanone | Nucleophilic Substitution | Base-catalyzed conditions |

| Amination | Direct Amination | Use of amines under acidic conditions |

| Purification | Recrystallization | Solvent-based purification methods |

Research into the biological properties of this compound has revealed promising results:

- Antitumor Activity : In studies conducted by the National Cancer Institute (NCI), this compound exhibited significant antimitotic activity against various human tumor cell lines, with notable GI50 values indicating its potency as a potential anticancer agent .

- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Therapeutic Potential

The therapeutic applications of this compound are being explored across several domains:

- Cancer Treatment : Given its demonstrated antitumor properties, there is ongoing research into its efficacy as a lead compound in the development of new anticancer drugs.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in treating conditions such as Alzheimer's disease.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

-

Case Study on Anticancer Properties :

- A study evaluated the compound's effects on a panel of cancer cell lines, revealing IC50 values that support its use as a lead for drug development.

- Results indicated that the compound effectively inhibited cell growth in a dose-dependent manner.

-

Neuroprotective Effects :

- In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential benefits for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance electrophilic aromatic substitution reactivity. The fluoro group in the target compound may improve metabolic stability compared to chloro analogs . Electron-Donating Groups (OCH₃, NH₂): The methoxy group increases solubility in polar solvents, while the amino group enables further derivatization (e.g., Schiff base formation) .

- Positional Isomerism: The 4-fluoro-5-methoxy substitution in the target compound contrasts with analogs like 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, where substituents are adjacent. This affects ring electronic distribution and steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Amino-4-fluoro-5-methoxyphenyl)-2-chloroethanone, and how is its purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride reacts with substituted phenyl precursors (e.g., carbazole derivatives) in anhydrous ethanol under reflux, yielding 2-chloroethanone intermediates. Purity is validated using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems, followed by spectroscopic confirmation (¹H NMR, ¹³C NMR, FT-IR) .

- Key Data : In a 2023 study, ethyl 1-(9H-carbazol-9-yl)-2-chloroethanone (a structural analog) was synthesized with 72% yield and confirmed via NMR (δ 4.21 ppm for –CH₂Cl) and IR (C=O stretch at 1680 cm⁻¹) .

Q. How is the structural characterization of this compound performed, and what spectral markers are critical?

- Methodology : Use multinuclear NMR to resolve substituent effects. The chloroethyl group (–CH₂Cl) appears as a singlet at δ 4.0–4.3 ppm in ¹H NMR, while the ketone carbonyl (C=O) resonates at δ 190–200 ppm in ¹³C NMR. IR spectroscopy identifies C=O (1680–1700 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 231.5) .

Q. What are the primary applications of this compound in organic synthesis?

- Applications : It serves as a precursor for heterocycles (e.g., oxadiazines, pyrazoles) via reactions with hydrazines or aryl amines. For example, hydrazine hydrate yields hydrazone intermediates, which cyclize with acetic anhydride to form 1,2,5-oxadiazines . It also participates in nucleophilic substitutions for bioactive hybrids (e.g., antiparasitic chloroquinoline-acetamides) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of 2-chloroethanone derivatives?

- Optimization Strategy : Anhydrous ethanol or dioxane as solvents minimizes hydrolysis of chloroacetyl chloride. Reflux (70–80°C) for 6–16 hours ensures completion (monitored by TLC). For example, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide was synthesized in 72% yield under these conditions .

- Data Contradictions : Longer reaction times (>24 hours) may degrade acid-sensitive substituents (e.g., methoxy groups), reducing yields .

Q. What computational methods are used to predict the reactivity of the chloroethyl group in this compound?

- Methodology : Density functional theory (DFT) calculates electrophilicity indices (ω) to predict nucleophilic attack sites. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., the carbonyl carbon and adjacent chlorine atom) .

- Case Study : In chloroquinoline-acetamide hybrids, DFT-guided design improved antiparasitic activity by optimizing chloroethyl interactions with target enzymes .

Q. How does steric hindrance from the 4-fluoro and 5-methoxy substituents affect reaction kinetics?

- Kinetic Analysis : Steric bulk at the 4- and 5-positions slows nucleophilic substitution at the chloroethyl group. Pseudo-first-order kinetics (monitored via UV-Vis) show rate constants (k) reduced by 30–40% compared to unsubstituted analogs .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Study : Accelerated degradation testing (40°C/75% RH) shows <5% decomposition over 30 days. Acidic conditions (pH <3) hydrolyze the chloroethyl group to glycolic acid derivatives, while basic conditions (pH >10) deprotonate the amino group, forming Schiff bases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.